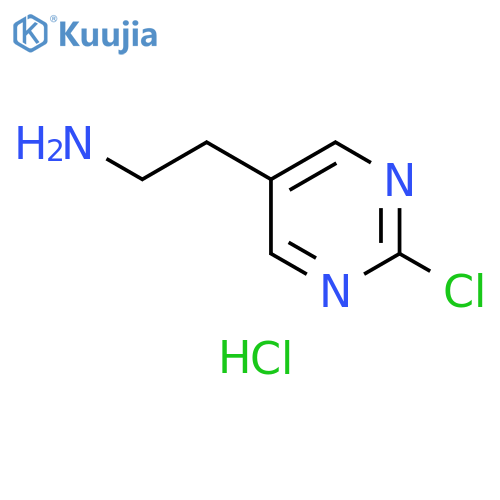Cas no 2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride)

2306264-24-2 structure
商品名:2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride
CAS番号:2306264-24-2
MF:C6H9Cl2N3
メガワット:194.061758756638
CID:5271707
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidineethanamine, 2-chloro-, hydrochloride (1:1)
- 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride
-
- インチ: 1S/C6H8ClN3.ClH/c7-6-9-3-5(1-2-8)4-10-6;/h3-4H,1-2,8H2;1H
- InChIKey: LYOSNZCMVHVSGZ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=C(Cl)N=C1)CN.Cl
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-250mg |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 250mg |
¥6233 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-1g |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 1g |
¥11195 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500MG |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 500MG |
¥ 3,201.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-5G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 5g |
¥ 14,394.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 500.0mg |
¥3201.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-250.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 250.0mg |
¥1920.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-100.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 100.0mg |
¥1201.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-10G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 10g |
¥ 23,991.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-1G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 1g |
¥ 4,798.00 | 2023-03-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-500mg |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 500mg |
¥8962 | 2023-04-06 |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2306264-24-2)2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride

清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):151.0/241.0/401.0/601.0/1804.0